N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-3-METHYLBENZAMIDE
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Overview
Description
N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-3-METHYLBENZAMIDE is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-3-METHYLBENZAMIDE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the piperazine ring or the benzamide moiety.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzamide moiety can produce amines.
Scientific Research Applications
N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-3-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-3-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and the benzamide moiety can bind to specific sites on these targets, modulating their activity. The methylsulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide: This compound features a morpholine ring instead of a piperazine ring.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound combines thiazole and sulfonamide groups.
Uniqueness
N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the methylsulfonyl group makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C19H23N3O3S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O3S/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)21-10-12-22(13-11-21)26(2,24)25/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
InChI Key |
NTGSKKRNCOSDBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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